26,27-Dinorergost-5-ene-3,24-diol, (3beta)-
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Overview
Description
26,27-Dinorergost-5-ene-3,24-diol, (3beta)- is a chemical compound with the molecular formula C26H44O2. It is a derivative of ergosterol, a sterol found in fungi and protozoa. This compound is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene skeleton with hydroxyl groups at the 3beta and 24 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- typically involves the modification of ergosterol or related sterols. One common method includes the reduction of ergosterol derivatives using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
26,27-Dinorergost-5-ene-3,24-diol, (3beta)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (saturated compounds), and substituted derivatives with various functional groups .
Scientific Research Applications
26,27-Dinorergost-5-ene-3,24-diol, (3beta)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport . The molecular targets and pathways involved are still under investigation, but it is believed to interact with specific membrane proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound, found in fungi and protozoa.
Cholesterol: A similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with a similar structure.
Uniqueness
26,27-Dinorergost-5-ene-3,24-diol, (3beta)- is unique due to its specific hydroxylation pattern and its potential therapeutic applications. Unlike cholesterol and stigmasterol, it has been studied for its effects on diseases like Huntington’s disease, highlighting its potential in medical research .
Properties
CAS No. |
35882-85-0 |
---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
USOOWRCOYYNZPU-LXVLQKCJSA-N |
SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGE-201; SGE 201; SGE201; delta5,6-3-oxynorcholenyl)dimethylcarbinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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